6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid
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Overview
Description
6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its wide range of applications in medicinal chemistry, particularly in the development of drugs targeting infectious diseases such as tuberculosis . The unique structure of this compound makes it a valuable scaffold for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid typically involves the functionalization of the imidazo[1,2-a]pyridine core. One common method is the bromination of 8-methylimidazo[1,2-a]pyridine-3-carboxylic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The choice of reagents and solvents is optimized to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further utilized in medicinal chemistry and material science .
Scientific Research Applications
6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used in the development of anti-tuberculosis agents and other antimicrobial drugs.
Biological Studies: The compound is studied for its interactions with biological targets and its potential as a therapeutic agent.
Material Science: Its unique structure makes it useful in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. In the context of anti-tuberculosis activity, it is believed to inhibit key enzymes involved in the bacterial cell wall synthesis, leading to the disruption of bacterial growth and replication . The exact molecular pathways and targets are still under investigation, but the compound’s structure-activity relationship provides valuable insights into its mode of action.
Comparison with Similar Compounds
Similar Compounds
- 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide
- 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine
- 8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridine
Uniqueness
6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid stands out due to its specific bromine substitution at the 6-position, which imparts unique chemical reactivity and biological activity. This substitution pattern allows for targeted modifications and the development of derivatives with enhanced properties .
Properties
Molecular Formula |
C9H7BrN2O2 |
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Molecular Weight |
255.07 g/mol |
IUPAC Name |
6-bromo-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H7BrN2O2/c1-5-2-6(10)4-12-7(9(13)14)3-11-8(5)12/h2-4H,1H3,(H,13,14) |
InChI Key |
LROPLSLEVOGDSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN2C1=NC=C2C(=O)O)Br |
Origin of Product |
United States |
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